molecular formula C28H30N4O2S B2873778 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide CAS No. 1242906-68-8

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

Cat. No. B2873778
CAS RN: 1242906-68-8
M. Wt: 486.63
InChI Key: CLGCAZODEYINNL-UHFFFAOYSA-N
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Description

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.
BenchChem offers high-quality 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives, including AKOS005060217, have been studied for their potential as antitumor agents. The compound’s ability to inhibit EZH2, an enzyme involved in gene silencing that is often overexpressed in cancer cells, makes it a candidate for cancer therapy. Studies have shown that structural modifications of this compound can lead to significant antiproliferative activity against various cancer cell lines, such as lymphoma and leukemia, while maintaining low toxicity to normal cells .

Gene Expression Studies

The compound’s core structure allows it to be used in gene expression studies. By interacting with specific proteins involved in gene regulation, researchers can observe changes in gene expression patterns. This is particularly useful in understanding diseases at the genetic level and can aid in the development of gene therapies .

Molecular Cloning

Molecular cloning techniques often require the use of compounds that can selectively bind to DNA or assist in the process of gene splicing. AKOS005060217’s structure suggests that it could be useful in the amplification of DNA fragments for cloning into larger vectors, aiding in the construction of recombinant DNA molecules .

Enzyme Inhibition

The thieno[3,2-d]pyrimidine scaffold is known for its enzyme inhibitory properties. AKOS005060217 can be used to study the inhibition of various enzymes, which is crucial for understanding metabolic pathways and developing drugs that target specific enzymes involved in disease processes .

Neuropharmacology

Compounds like AKOS005060217 have applications in neuropharmacology due to their potential effects on central nervous system receptors. They can be used to study the pharmacokinetics and pharmacodynamics of new drugs that target neurological pathways and disorders .

Chemical Biology

In chemical biology, AKOS005060217 can be used as a tool to probe the function of biological molecules. It can help in mapping out the interactions between drugs and their targets, which is essential for drug design and discovery .

Biomarker Discovery

The interaction of AKOS005060217 with specific cellular proteins can be used to identify new biomarkers for diseases. This is important for the early detection of diseases and the development of personalized medicine strategies .

Pharmacogenomics

Finally, AKOS005060217 can contribute to the field of pharmacogenomics by helping to understand how genetic variation affects drug responses. This information can be used to create more effective and tailored treatments for individuals based on their genetic makeup .

properties

IUPAC Name

1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2S/c1-18-7-6-10-22(15-18)23-17-35-25-24(23)30-28(31-27(25)34)32-13-11-21(12-14-32)26(33)29-16-19(2)20-8-4-3-5-9-20/h3-10,15,17,19,21H,11-14,16H2,1-2H3,(H,29,33)(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGCAZODEYINNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide

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